1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Overview
Description
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, which is a bioisostere of pyrimidine, allows these compounds to interact with biological systems in unique ways .
Future Directions
Many of the reported 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug synthesis, and several of them have demonstrated higher antimicrobial activity in comparison to standard drugs . Therefore, “N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” and its derivatives may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
Preparation Methods
The synthesis of 1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the reaction of 2-bromoaniline with thiocarbohydrazide to form the thiadiazole ring . This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with various molecular targets. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of cell proliferation . Additionally, the compound can interact with enzymes and proteins, altering their function and leading to cell death .
Comparison with Similar Compounds
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both bromophenyl and methylphenyl groups. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their biological activities.
2-(4-Bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole: This compound has a similar bromophenyl and methylphenyl substitution but features an imidazole ring instead of a thiadiazole ring.
Properties
IUPAC Name |
1-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c1-10-6-8-11(9-7-10)18-15(22)19-16-21-20-14(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHMRMYYMBTMEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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